molecular formula C11H10BrNS B11803609 6-Bromo-2,8-dimethylquinoline-4-thiol

6-Bromo-2,8-dimethylquinoline-4-thiol

Cat. No.: B11803609
M. Wt: 268.17 g/mol
InChI Key: RTPPRNJDPUFLHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,8-dimethylquinoline-4-thiol typically involves the bromination of 2,8-dimethylquinoline followed by thiolation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,8-dimethylquinoline-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2,8-dimethylquinoline-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2,8-dimethylquinoline-4-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,8-dimethylquinoline-4-thiol is unique due to the presence of both bromine and thiol groups, which confer distinct reactivity and selectivity. This makes it a valuable compound for specific synthetic and research applications that other similar compounds may not be suitable for .

Properties

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

6-bromo-2,8-dimethyl-1H-quinoline-4-thione

InChI

InChI=1S/C11H10BrNS/c1-6-3-8(12)5-9-10(14)4-7(2)13-11(6)9/h3-5H,1-2H3,(H,13,14)

InChI Key

RTPPRNJDPUFLHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=CC2=S)C)Br

Origin of Product

United States

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